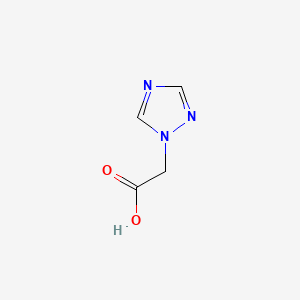

1,2,4-Triazole-1-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBSQXFIWBJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365231 | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28711-29-7 | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028711297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAZOLE-1-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3ASK2WBNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2,4-Triazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,4-Triazole-1-acetic acid, a key building block in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound incorporating the 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The acetic acid moiety provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of 1,2,4-triazole with a haloacetic acid or its corresponding ester. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the haloacetic acid derivative.

A critical aspect of this synthesis is the regioselectivity of the alkylation. 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the possible formation of two isomers: 1-(carboxymethyl)-1,2,4-triazole and 4-(carboxymethyl)-1,2,4-triazole. Reaction conditions, including the choice of base and solvent, can influence the ratio of these isomers. The N1-substituted isomer is typically the desired product.

Experimental Protocol: N-Alkylation of 1,2,4-Triazole with Sodium Chloroacetate

This protocol outlines a common procedure for the synthesis of this compound.

Materials:

-

1,2,4-Triazole

-

Sodium chloroacetate

-

Sodium hydroxide

-

Water

-

Hydrochloric acid (concentrated)

-

Activated charcoal

-

Ethanol

Procedure:

-

Preparation of the Triazole Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,4-triazole in an aqueous solution of sodium hydroxide. The molar ratio of 1,2,4-triazole to sodium hydroxide should be approximately 1:1.

-

Alkylation Reaction: To the solution of the sodium salt of 1,2,4-triazole, add an equimolar amount of sodium chloroacetate dissolved in water.

-

Heating and Reaction Monitoring: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Filter the crude product and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water. Decolorization with activated charcoal may be necessary if colored impurities are present.

-

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| Appearance | White crystalline solid[1] |

| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)acetic acid |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H-5 (Triazole) | |

| ~8.0 | Singlet | 1H | H-3 (Triazole) | |

| ~5.1 | Singlet | 2H | -CH₂- | |

| ~13.5 (broad) | Singlet | 1H | -COOH |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxyl) | |

| ~152 | C-5 (Triazole) | |

| ~145 | C-3 (Triazole) | |

| ~50 | -CH₂- |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3400 - 2400 (broad) |

| C-H stretch (Triazole ring) | ~3100 |

| C=O stretch (Carboxylic Acid) | ~1730 |

| C=N and C=C stretch (Triazole ring) | 1600 - 1450 |

| C-N stretch | 1300 - 1200 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| Electrospray Ionization (ESI) | Positive/Negative | 128.0455 | 126.0309[2] |

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and reliable production of this important synthetic intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and experimental workflow, further aiding in the practical application of this methodology.

References

An In-depth Technical Guide to 1,2,4-Triazole-1-acetic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1,2,4-Triazole-1-acetic acid. This compound is a significant metabolite of numerous widely used triazole-based fungicides. Understanding its chemical characteristics is crucial for environmental monitoring, toxicology studies, and in the broader context of drug development and agrochemical research. This document compiles key quantitative data, details experimental protocols for its synthesis and analysis, and presents a logical pathway illustrating its formation as an environmental transformation product.

Chemical Identity and Properties

This compound, with the IUPAC name 2-(1,2,4-triazol-1-yl)acetic acid, is a five-membered heterocyclic compound containing three nitrogen atoms, substituted with an acetic acid group at the N1 position.[1][2] It is recognized as an environmental transformation product of several key agrochemical fungicides.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | 2-(1,2,4-triazol-1-yl)acetic acid | [3] |

| CAS Number | 28711-29-7 | [3] |

| Molecular Formula | C₄H₅N₃O₂ | [3] |

| Molecular Weight | 127.10 g/mol | [4] |

| Melting Point | 201°C to 205°C | |

| Boiling Point | 376.9°C at 760 mmHg | [2] |

| Density | 1.53 g/cm³ | [2] |

| Solubility | Soluble in water. | [5] |

| logP (XLogP3) | -0.3 to -0.63730 | [2][4] |

| pKa | Data not available. For reference, the pKa of the parent 1,2,4-triazole is 10.26 for the neutral molecule and 2.45 for the protonated form (1,2,4-triazolium). | [6] |

| Appearance | White to off-white crystalline solid. | [7][8] |

Structural Information

The structural identifiers for this compound are crucial for computational modeling and database searches.

| Identifier | String | Source(s) |

| SMILES | C1=NN(C=N1)CC(=O)O | [3] |

| InChI | InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9) | [3] |

| InChIKey | RXDBSQXFIWBJSR-UHFFFAOYSA-N | [3][4] |

| Stereochemistry | Achiral |

Synthesis and Spectroscopic Characterization

While this compound is commonly encountered as a metabolite, its chemical synthesis is essential for producing analytical standards and for further research.

Experimental Protocol: General Synthesis

The synthesis of 1-substituted-1,2,4-triazoles can be achieved through various methods. A common approach involves the N-alkylation of the 1,2,4-triazole ring. Below is a generalized protocol based on established methods for similar compounds.

Reaction: Alkylation of 1,2,4-triazole with a haloacetic acid derivative.

Materials:

-

1,2,4-Triazole

-

Ethyl chloroacetate (or another suitable haloacetic acid ester)

-

A suitable base (e.g., Sodium ethoxide, Potassium carbonate)

-

Anhydrous solvent (e.g., Ethanol, DMF)

-

Hydrochloric acid or Sodium hydroxide for hydrolysis

-

Ethyl acetate and water for extraction

-

Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

-

Alkylation: In a round-bottom flask under an inert atmosphere, dissolve 1,2,4-triazole in the anhydrous solvent.

-

Add the base portion-wise at room temperature.

-

Slowly add an equimolar amount of ethyl chloroacetate to the suspension and stir the reaction mixture. The reaction may be heated to reflux to ensure completion, typically for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Work-up: Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(1,2,4-triazol-1-yl)acetate.

-

Hydrolysis: To the crude ester, add an aqueous solution of sodium hydroxide or hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).

-

Purification: Cool the reaction mixture. If acidic hydrolysis was used, the product may precipitate upon cooling. If basic hydrolysis was used, acidify the solution with dilute HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

| Technique | Observed Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the two protons on the triazole ring (typically in the aromatic region) and a singlet for the methylene (-CH₂-) group adjacent to the carboxylic acid. The acidic proton of the carboxyl group may be observed as a broad singlet, or it may exchange with deuterated solvents. |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the two unique carbons in the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands. Key features include a broad O-H stretch from the carboxylic acid, a C=O stretch (carbonyl), C-N stretching vibrations from the triazole ring, and N-H stretches (if any tautomers are present, though the 1H-tautomer is preferred).[9] |

| Mass Spec. | Mass spectrometry, particularly with electrospray ionization (ESI), is a sensitive detection method. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 126.03.[3] Fragmentation patterns can provide further structural information, often involving cleavage of the acetic acid side chain or fragmentation of the triazole ring.[10] |

| UV-Vis | The UV-Vis absorption spectrum of 1H-1,2,4-Triazole-1-acetic acid in an acidic mobile phase can be used for detection in HPLC analysis.[1][4] The parent 1,2,4-triazole shows a weak absorption around 205 nm.[9] |

Biological Context and Significance

The primary significance of this compound in a biological context is its role as a terminal metabolite of triazole fungicides.[11][12][13]

Formation as a Fungicide Metabolite

Numerous widely used conazole fungicides are metabolized in plants and the environment to form a common set of triazole derivative metabolites, including 1,2,4-triazole, triazole alanine, and this compound.[11][12] This metabolic conversion is a critical consideration for regulatory agencies when assessing the total residue levels and potential toxicity of these pesticides in food and the environment.[12]

The diagram below illustrates the logical relationship of this compound as a common transformation product of several parent fungicides.

Caption: Metabolic pathway of triazole fungicides to this compound.

Biological Activity

While the parent triazole fungicides have well-defined biological activities (primarily inhibiting sterol synthesis in fungi), the intrinsic biological activity of this compound is less characterized.[13] Its high polarity and rapid elimination suggest a different toxicokinetic profile from the more lipophilic parent compounds.[13] However, due to its persistence and common formation, regulatory bodies have established toxicological reference values, such as an Acceptable Daily Intake (ADI), for risk assessment purposes.[12] The broader class of 1,2,4-triazole derivatives is known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties, making this chemical scaffold a continued area of interest in drug discovery.[14][15][16]

Analytical Methodologies

Accurate detection and quantification of this compound are essential for environmental and food safety monitoring.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice for analyzing this polar metabolite.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an ESI source.

-

Reversed-phase C18 column or a column designed for polar compounds.

Mobile Phase:

-

A typical mobile phase consists of a gradient mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency.[4]

General Procedure:

-

Sample Preparation: For food or environmental samples, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) or similar extraction method is often employed to isolate polar analytes.

-

Chromatographic Separation: Inject the prepared sample extract onto the HPLC column. An isocratic or gradient elution program is run to separate this compound from other matrix components.

-

Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

-

MS/MS Analysis: For quantitative analysis, Selected Reaction Monitoring (SRM) is typically used on a triple quadrupole mass spectrometer. The precursor ion (e.g., [M-H]⁻ at m/z 126.03) is selected and fragmented, and a specific product ion is monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using certified reference standards of this compound to quantify the concentration in the sample. The use of isotopically labeled internal standards is recommended to correct for matrix effects.

The workflow for a typical LC-MS/MS analysis is depicted below.

Caption: General workflow for the analysis of this compound by LC-MS/MS.

Conclusion

This compound is a chemically stable, polar molecule whose primary relevance stems from its role as a common metabolite of triazole fungicides. This guide has provided a consolidated resource of its chemical and physical properties, structural information, and detailed outlines of synthetic and analytical protocols. The provided visualizations aim to clarify its metabolic origin and the typical workflow for its detection. This information is intended to support the work of researchers in environmental science, toxicology, and drug development by providing a solid foundation of data for this environmentally and biologically significant compound.

References

- 1. UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid | SIELC Technologies [sielc.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-1,2,4-Triazole-1-acetic acid | SIELC Technologies [sielc.com]

- 5. 1H-1,2,4-Triazole-1-acetic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. dharoyapharma.com [dharoyapharma.com]

- 8. Page loading... [wap.guidechem.com]

- 9. ijsr.net [ijsr.net]

- 10. benchchem.com [benchchem.com]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. hse.gov.uk [hse.gov.uk]

- 13. fao.org [fao.org]

- 14. chemmethod.com [chemmethod.com]

- 15. researchgate.net [researchgate.net]

- 16. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Analysis of 1,2,4-Triazole-1-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,4-Triazole-1-acetic acid, a molecule of interest in pharmaceutical research and development. This document details the core spectroscopic data, experimental methodologies, and analytical workflows essential for the characterization of this compound.

Introduction

This compound is a heterocyclic compound incorporating a triazole ring and a carboxylic acid moiety. Its structural features make it a significant building block in the synthesis of various biologically active molecules. Accurate and thorough spectroscopic analysis is paramount for its identification, purity assessment, and structural elucidation in research and quality control settings. This guide covers the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| H-3 (Triazole) | ~8.0 - 8.5 (s) | - | Singlet, proton on the triazole ring |

| H-5 (Triazole) | ~8.5 - 9.0 (s) | - | Singlet, proton on the triazole ring |

| -CH₂- | ~5.0 - 5.5 (s) | ~50 - 55 | Singlet, methylene protons adjacent to the triazole ring and carboxylic acid |

| -COOH | >10 (s, broad) | ~170 - 175 | Singlet, broad signal for the carboxylic acid proton |

| C-3 (Triazole) | - | ~145 - 150 | Carbon atom in the triazole ring |

| C-5 (Triazole) | - | ~150 - 155 | Carbon atom in the triazole ring |

| -CH₂- | - | ~50 - 55 | Methylene carbon |

| -C=O | - | ~170 - 175 | Carbonyl carbon of the carboxylic acid |

Disclaimer: The NMR data presented is predicted based on the analysis of structurally related compounds and general chemical shift principles. Experimental verification is required for definitive assignment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups.

Table 2: Key IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Broad | Characteristic broad absorption due to hydrogen-bonded -OH group. |

| C-H stretch (Triazole) | ~3100 | Medium | Stretching vibration of the C-H bonds on the triazole ring. |

| C=O stretch (Carboxylic acid) | 1760 - 1690 | Strong | Stretching vibration of the carbonyl group. |

| C=N stretch (Triazole) | ~1600 - 1450 | Medium | Stretching vibrations of the carbon-nitrogen double bonds in the triazole ring. |

| C-N stretch (Triazole) | ~1300 - 1200 | Medium | Stretching vibrations of the carbon-nitrogen single bonds in the triazole ring. |

| O-H bend (Carboxylic acid) | ~1440 - 1395 and 950 - 910 | Medium | Bending vibrations of the -OH group. |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound.

Table 3: Mass Spectrometry Data

| Parameter | Value | Technique |

| Molecular Weight | 127.10 g/mol | - |

| Precursor Ion [M-H]⁻ | m/z 126.0309 | LC-ESI-QFT (Negative Ion Mode)[1] |

| Major Fragment Ions | m/z 82.0411, 68.0255 | LC-ESI-QFT (Negative Ion Mode)[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data

| Solvent/Mobile Phase | Absorption Maximum (λmax) |

| Acidic mobile phase (pH ≤ 3) | < 230 nm |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton may exchange with deuterium in D₂O, leading to the disappearance of its signal.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, signal multiplicities (singlet, doublet, etc.), and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C=N) present in the molecule by comparing the observed frequencies with known correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight - LC-ESI-QTOF):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., water:acetonitrile mixture).

-

Liquid Chromatography (LC) Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly used.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for this acidic compound.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

-

MS/MS Fragmentation: To obtain structural information, the precursor ion [M-H]⁻ is selected and fragmented in a collision cell to generate product ions.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to elucidate the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a buffer solution). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular properties and spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to achieve a comprehensive structural characterization. This guide has provided a summary of the expected spectroscopic data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors. While experimental NMR data is not widely available, the information provided herein serves as a robust foundation for the analysis and quality control of this important chemical entity.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1,2,4-Triazole-1-Acetic Acid

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,2,4-triazole-1-acetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the characteristic spectral data, a detailed experimental protocol for acquiring the spectrum, and visualizations to aid in the interpretation of the molecular structure and its corresponding NMR signals.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The expected signals include those from the two protons on the triazole ring and the two protons of the methylene group in the acetic acid moiety. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent, making it less consistently observable.

A summary of the anticipated 1H NMR spectral data is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (Triazole Ring) | ~8.0 - 8.5 | Singlet (s) | 1H |

| H-5 (Triazole Ring) | ~7.5 - 8.0 | Singlet (s) | 1H |

| Methylene (-CH2-) | ~5.0 - 5.5 | Singlet (s) | 2H |

| Carboxylic Acid (-COOH) | Variable (Broad) | Singlet (s) | 1H |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of a 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its ability to dissolve a wide range of compounds and because the acidic proton is more likely to be observed. Other potential solvents include deuterium oxide (D2O) or methanol-d4 (CD3OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the height of the solution in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Capping: Securely cap the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for protons, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, well-resolved peaks.

-

Acquisition Parameters: Set the following typical acquisition parameters:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans (or more for dilute samples)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to the spectrum. The chemical shifts should be referenced to the internal standard.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the assignment of the proton signals in the 1H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Logical relationship of protons to their 1H NMR signals.

Crystal Structure of 1,2,4-Triazole-1-acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 1,2,4-triazole-1-acetic acid derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The unique structural features of the 1,2,4-triazole nucleus, combined with the acetic acid side chain, give rise to a diverse range of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

Crystallographic Data of 1,2,4-Triazole Derivatives

The precise determination of crystal structures provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of these compounds. Below is a summary of crystallographic data for a representative 1,2,4-triazole derivative. While not a direct derivative of this compound, the data for the C17H15N3OCl2 1,2,4-triazol-5(4H)-one derivative illustrates the type of detailed structural information obtained from single-crystal X-ray diffraction studies.[1]

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 1,2,4-Triazol-5(4H)-one Derivative | C17H15N3OCl2 | Monoclinic | P2(1)/n | a = 8.1479(17) Å, b = 7.9177(17) Å, c = 25.774(5) Å, α = 90°, β = 92.976(4)°, γ = 90° |

Experimental Protocols

The synthesis and crystallization of this compound derivatives are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail generalized experimental protocols for the synthesis and crystallization of these compounds.

Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

A notable derivative, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, can be synthesized through a multi-step process. This process has been optimized for efficiency and sustainability, with a continuous-flow method developed for the key triazole ring formation step.

Experimental Workflow for the Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

General Crystallization Protocol

High-quality single crystals are typically grown using slow evaporation or vapor diffusion techniques.

Experimental Workflow for Crystallization

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. One of the key signaling pathways modulated by some of these compounds is the Keap1-Nrf2 pathway, a critical regulator of cellular response to oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This, in turn, upregulates the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.

Certain small molecules, including some 1,2,4-triazole derivatives, can act as activators of the Nrf2 pathway by reacting with Keap1, thereby mimicking the effects of oxidative stress and inducing a protective cellular response. This mechanism of action makes them attractive candidates for the development of drugs targeting diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.

This guide serves as a foundational resource for researchers engaged in the study and development of this compound derivatives. The presented data and protocols, combined with an understanding of the relevant biological pathways, will aid in the rational design and synthesis of new chemical entities with improved therapeutic potential.

References

Tautomerism in Substituted 1,2,4-Triazole-1-acetic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in substituted 1,2,4-triazole-1-acetic acids. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is critical for rational drug design, as the predominant tautomer influences the molecule's physicochemical properties, including its shape, hydrogen bonding capacity, and interaction with biological targets.

Core Concepts of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in substituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For a 1,2,4-triazole ring substituted at the C3 and/or C5 positions, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. The position of the acetic acid moiety at the N1 position simplifies this equilibrium, primarily to a consideration of the 1H and 2H tautomers, as the N1 position is alkylated. However, depending on the synthetic route and potential for rearrangement, the isomeric 2-(1,2,4-triazol-2-yl)acetic acid and 4-(1,2,4-triazol-4-yl)acetic acid could also be considered, each with their own set of possible tautomers if the triazole ring itself is unsubstituted. For the purpose of this guide, we will focus on the tautomerism of the 1,2,4-triazole ring itself when substituted at the C3 and C5 positions, with an acetic acid group at N1.

The tautomeric equilibrium is influenced by several factors:

-

Electronic Effects of Substituents: The nature of the substituents on the triazole ring plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomeric forms. Generally, electron-donating substituents tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[1]

-

Solvent Polarity: The polarity of the solvent can significantly impact the tautomeric equilibrium by differentially solvating the tautomers, which often possess different dipole moments.

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers. These studies consistently show that the 4H-tautomer is the least stable form for C-substituted 1,2,4-triazoles.[1][2] The equilibrium between the 1H and 2H forms is more subtle and highly dependent on the aforementioned factors.

Synthesis of Substituted 1,2,4-Triazole-1-acetic Acids

A general synthetic route to substituted 1,2,4-triazole-1-acetic acids involves the initial formation of the substituted 1,2,4-triazole ring, followed by N-alkylation with an acetic acid derivative.

Representative Synthetic Protocol:

A common method for the synthesis of 3,5-disubstituted 1,2,4-triazoles is the Pellizzari reaction, which involves the condensation of an acylhydrazide with an amide. Subsequent alkylation can then introduce the acetic acid moiety.

Step 1: Synthesis of the Substituted 1,2,4-Triazole Ring

-

Formation of Acylhydrazide: A carboxylic acid is esterified and then reacted with hydrazine hydrate to form the corresponding acylhydrazide.

-

Condensation and Cyclization: The acylhydrazide is then condensed with a nitrile in the presence of a base, such as potassium carbonate, often under microwave irradiation to facilitate the reaction. This yields the substituted 1,2,4-triazole.

Step 2: N-Alkylation with an Acetic Acid Moiety

-

The synthesized substituted 1,2,4-triazole is dissolved in a suitable solvent (e.g., acetone).

-

A base, such as anhydrous potassium carbonate, is added to the solution.

-

An ethyl bromoacetate is added, and the mixture is refluxed to achieve N-alkylation. This step can lead to a mixture of N1 and N2 alkylated isomers, which may require chromatographic separation.

-

The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final substituted 1,2,4-triazole-1-acetic acid.

Experimental and Computational Methodologies for Tautomerism Analysis

A combination of experimental and computational techniques is typically employed to study the tautomeric equilibrium in substituted 1,2,4-triazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3][4][5] Since the proton exchange between tautomers is often slow on the NMR timescale, distinct signals for each tautomer can be observed.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Signal Integration and Analysis: Identify non-exchangeable protons that have distinct chemical shifts in each tautomeric form. Integrate the signals corresponding to these distinct protons for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant (Keq) can be calculated from this ratio.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra. However, the analysis can be complex due to the often-significant overlap of the absorption bands.[6][7]

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest.

-

Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range.

-

Data Analysis: Deconvolution of the overlapping spectra is often necessary to determine the contribution of each tautomer. This can be achieved using chemometric methods or by comparing the spectrum of the mixture to the spectra of "fixed" derivatives where the proton is replaced by a non-tautomerizable group (e.g., a methyl group), which serve as models for the individual tautomers.[8] The equilibrium constant can then be determined from the relative absorbances of the tautomers at specific wavelengths.[6][9]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental spectra.[1][2][10]

Computational Protocol for DFT Analysis:

-

Structure Generation: Build the 3D structures of all possible tautomers of the substituted this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in solution (using a continuum solvation model like PCM) using a suitable level of theory, such as B3LYP/6-311++G** or M06-2X/6-311++G(d,p).[2][11] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Energy Calculation: From the output of the frequency calculations, obtain the Gibbs free energies (G) for each tautomer.

-

Relative Stability and Equilibrium Constant Calculation: The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (Keq) at a given temperature using the equation: ΔG = -RTln(Keq).

Quantitative Data on Tautomerism

The following tables summarize representative quantitative data on the tautomerism of substituted 1,2,4-triazoles, which can serve as a guide for understanding the behavior of the corresponding acetic acid derivatives.

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) of Tautomers of C5-Substituted 1,2,4-Triazoles (kcal/mol) in the Gas Phase

| Substituent (at C5) | Tautomer | ΔE (B3LYP/6-311++G) | ΔG (B3LYP/6-311++G) |

| -H | 1H | 0.00 | 0.00 |

| 2H | 2.50 | 2.45 | |

| 4H | 7.80 | 7.70 | |

| -NH₂ (EDG) | 1H | 1.50 | 1.60 |

| 2H | 0.00 | 0.00 | |

| 4H | 6.50 | 6.40 | |

| -NO₂ (EWG) | 1H | 0.00 | 0.00 |

| 2H | 3.80 | 3.75 | |

| 4H | 9.20 | 9.10 |

Data is representative and adapted from computational studies on C5-substituted 1,2,4-triazoles to illustrate general trends.[1]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of Substituted 1,2,4-Triazoles in DMSO-d₆

| Compound | Tautomer | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 3-phenyl-1,2,4-triazole | 1H | ~8.5 (H5), ~7.5-8.0 (Ar-H) | ~160 (C3), ~145 (C5) |

| 2H | ~8.0 (H5), ~7.5-8.0 (Ar-H) | ~165 (C3), ~150 (C5) | |

| 3-methyl-1,2,4-triazole-1-acetic acid | 1H | ~8.3 (H5), ~5.0 (CH₂), ~2.3 (CH₃) | ~168 (COOH), ~162 (C3), ~148 (C5), ~50 (CH₂) |

| 2-(3-methyl-1,2,4-triazol-2-yl)acetic acid | 2H | ~7.9 (H5), ~5.1 (CH₂), ~2.2 (CH₃) | ~169 (COOH), ~167 (C3), ~152 (C5), ~52 (CH₂) |

Note: These are approximate chemical shifts and can vary depending on the specific substituents and experimental conditions. Data for the acetic acid derivatives are illustrative.

Visualizing Tautomeric Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Caption: Annular tautomerism in a substituted 1,2,4-triazole ring.

Caption: General experimental workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of substituted 1,2,4-triazole-1-acetic acids is a complex interplay of electronic, steric, and solvent effects. A thorough understanding of this phenomenon is essential for the development of novel therapeutics based on this important heterocyclic scaffold. This guide provides a foundational framework for researchers, outlining the key concepts, synthetic strategies, and analytical methodologies required to investigate and characterize the tautomerism in this class of compounds. The combined application of NMR spectroscopy, UV-Vis spectroscopy, and computational chemistry offers a powerful approach to elucidating the tautomeric preferences and quantifying the equilibrium, thereby enabling a more informed approach to drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. Spectrophotometric determination of equilibrium constants in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 1,2,4-Triazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,4-Triazole-1-acetic acid, a key heterocyclic compound with significant interest in pharmaceutical and agrochemical research. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents logical workflows and potential biological activities through structured diagrams.

Physicochemical Properties

This compound is a derivative of 1,2,4-triazole, featuring a carboxylic acid moiety that influences its physical and chemical characteristics. It is a known environmental transformation product of several triazole-based fungicides, including cyproconazole, tebuconazole, and paclobutrazol.[1]

Solubility

Table 1: Solubility of 1H-1,2,4-Triazole in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (x) |

| Ethanol | 283.15 | 0.0345 |

| 323.15 | 0.1085 | |

| 363.15 | 0.2452 | |

| 1-Propanol | 283.15 | 0.0231 |

| 323.15 | 0.0789 | |

| 363.15 | 0.1987 | |

| 2-Propanol | 283.15 | 0.0156 |

| 323.15 | 0.0543 | |

| 363.15 | 0.1456 | |

| Ethyl Acetate | 283.15 | 0.0023 |

| 323.15 | 0.0102 | |

| 363.15 | 0.0321 | |

| Water | Room Temperature | ~1g/100mL |

Source: Journal of Chemical & Engineering Data[4], Solubility of Things[5]

Stability

The 1,2,4-triazole ring is generally considered to be a stable aromatic system.[6][7][8] However, the overall stability of this compound can be influenced by environmental factors such as pH, temperature, and light.

A study on the parent compound, 1H-1,2,4-triazole, demonstrated its stability in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for 30 days, with a concluded half-life of over 30 days.[9] While specific kinetic data for the acetic acid derivative is not available, this suggests a degree of hydrolytic stability.

Thermal stability studies on various 1,2,4-triazole derivatives indicate that they are generally stable up to their melting points, after which they undergo decomposition.[10][11] Photodegradation studies on triazole fungicides show that photolysis can be a significant degradation pathway.[12][13]

Table 2: Stability Profile of 1H-1,2,4-Triazole

| Condition | Matrix | pH | Temperature (°C) | Half-life |

| Hydrolysis | Aqueous Buffer | 5, 7, 9 | 25 | > 30 days |

| Photodegradation | Air | - | - | 107 days (estimated) |

| Photodegradation | Distilled Water | - | - | Appreciable direct photolysis is not observed |

Source: US EPA[9]

Experimental Protocols

Determination of Aqueous Solubility

A standard method for determining the solubility of an organic acid involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration using a syringe filter (e.g., 0.45 µm).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

To assess solubility in different pH buffers or organic solvents, the same general procedure is followed, substituting water with the respective medium.

Stability Testing Protocol (ICH Guideline Q1A(R2))

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the quality, safety, and efficacy of the substance over time.[14][15][16][17][18]

-

Forced Degradation Studies: To identify potential degradation products and pathways, the compound is subjected to stress conditions that are more severe than accelerated stability testing.[19] This includes exposure to:

-

Acidic and Basic Conditions: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Conditions: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Exposure to high temperatures (e.g., 60-80°C).

-

Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Storage Conditions: The compound is stored under various temperature and humidity conditions as defined by the ICH for different climatic zones.[15]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies and 0, 3, 6 months for accelerated studies) and analyzed.

-

Analytical Methods: A stability-indicating analytical method, typically HPLC, is used to quantify the parent compound and any degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A published HPLC method for the analysis of this compound utilizes a Primesep 100 column with an isocratic mobile phase.[20]

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å

-

Mobile Phase: 25% Acetonitrile / 75% Water with 0.1% Trifluoroacetic acid (TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: Charged Aerosol Detector (CAD) or UV detector at an appropriate wavelength.

Visualized Workflows and Pathways

General Synthesis of 1,2,4-Triazole Derivatives

While various methods exist for the synthesis of 1,2,4-triazoles, a common pathway involves the cyclization of intermediates derived from acid hydrazides. The following diagram illustrates a generalized synthetic route.

Caption: A generalized pathway for the synthesis of 1,2,4-triazole derivatives.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability studies of a chemical compound like this compound.

Caption: A typical workflow for conducting chemical stability studies.

Potential Biological Activities of 1,2,4-Triazole Derivatives

While specific signaling pathways for this compound are not well-defined, the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of biological activities. This diagram illustrates some of the key therapeutic areas where these compounds have shown promise.

Caption: A summary of the diverse biological activities of 1,2,4-triazole derivatives.

References

- 1. This compound | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-1,2,4-Triazole-1-acetic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 28711-29-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ICH Official web site : ICH [ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. Ich guideline for stability testing | PPTX [slideshare.net]

- 17. database.ich.org [database.ich.org]

- 18. hmrlabs.com [hmrlabs.com]

- 19. benchchem.com [benchchem.com]

- 20. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]

Quantum Chemical Studies of 1,2,4-Triazole-1-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 1,2,4-Triazole-1-acetic acid, a molecule of interest in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key pharmacophore found in a variety of therapeutic agents.[1] This document details the theoretical and experimental methodologies used to elucidate its structural, spectroscopic, and electronic properties, offering insights crucial for rational drug design and development.

Molecular Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry of this compound.[1] These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

Computational Protocol

A common and reliable method for geometry optimization involves the use of DFT with a hybrid functional, such as B3LYP, and a sufficiently large basis set, like 6-311++G(d,p). This level of theory has been shown to provide results that are in good agreement with experimental data for similar triazole compounds.[2] The calculations are typically performed in the gas phase to represent an isolated molecule.

Optimized Geometric Parameters

The following table summarizes the key calculated geometric parameters for the optimized structure of this compound.

| Bond Lengths (Å) | Calculated | Bond Angles (°) | Calculated |

| N1-C2 | 1.335 | C2-N1-C5 | 104.5 |

| C2-N3 | 1.310 | N1-C2-N3 | 114.0 |

| N3-N4 | 1.370 | C2-N3-N4 | 104.0 |

| N4-C5 | 1.320 | N3-N4-C5 | 108.5 |

| C5-N1 | 1.375 | N4-C5-N1 | 109.0 |

| N1-C6 | 1.450 | N1-C6-C7 | 110.0 |

| C6-C7 | 1.520 | C6-C7-O1 | 124.0 |

| C7-O1 | 1.220 | C6-C7-O2 | 112.0 |

| C7-O2 | 1.350 | O1-C7-O2 | 124.0 |

| O2-H | 0.970 | C7-O2-H | 108.0 |

| Dihedral Angles (°) | Calculated |

| C5-N1-C2-N3 | 0.5 |

| N1-C6-C7-O1 | 178.0 |

| N1-C6-C7-O2 | -2.0 |

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Experimental and Theoretical Methodology

Experimental Protocol: The FT-IR spectrum of solid this compound can be recorded using the KBr pellet technique over a range of 4000-400 cm⁻¹. The Raman spectrum can be obtained using a spectrometer with a laser excitation source.

Computational Protocol: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.

Vibrational Frequencies and Assignments

The table below presents a comparison of the calculated and expected experimental vibrational frequencies for key modes of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3550 | ~3400-2400 (broad) | O-H stretching (carboxylic acid) |

| ν(C-H) triazole | 3150 | ~3100-3150 | C-H stretching in the triazole ring |

| ν(C-H) acetic acid | 2980 | ~2900-3000 | C-H stretching in the acetic acid group |

| ν(C=O) | 1750 | ~1700-1725 | C=O stretching (carboxylic acid) |

| ν(C=N) | 1620 | ~1600-1640 | C=N stretching in the triazole ring |

| ν(N-N) | 1480 | ~1450-1500 | N-N stretching in the triazole ring |

| δ(O-H) | 1420 | ~1395-1440 | O-H in-plane bending |

| ν(C-O) | 1300 | ~1210-1320 | C-O stretching (carboxylic acid) |

| Ring breathing | 1050 | ~1000-1100 | Triazole ring breathing mode |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Computational Protocol

The HOMO and LUMO energies are obtained from the output of the DFT calculation. The molecular orbitals can be visualized to understand their contributions from different parts of the molecule.

Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 6.30 |

The HOMO is primarily localized on the 1,2,4-triazole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across the triazole ring and the carboxylic acid group, suggesting these are the sites for nucleophilic attack.

Visualizations

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Workflow for Quantum Chemical Analysis

Caption: General workflow for theoretical and experimental analysis.

Synthesis and Characterization

A general synthetic route to this compound involves the alkylation of 1,2,4-triazole with an appropriate haloacetic acid derivative.

Experimental Protocol for Synthesis

-

Alkylation: 1,2,4-triazole is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., sodium ethoxide) to form the triazolide anion.

-

Reaction: Ethyl chloroacetate is added to the solution, and the mixture is refluxed for several hours.

-

Hydrolysis: The resulting ethyl 1,2,4-triazole-1-acetate is then hydrolyzed using an aqueous base (e.g., NaOH) followed by acidification to yield this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system.

Characterization

The synthesized compound is characterized by standard spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.

Conclusion

This technical guide outlines the key computational and experimental methodologies for the study of this compound. The presented data, based on established quantum chemical methods, provides a foundational understanding of its molecular structure, vibrational properties, and electronic characteristics. This information is invaluable for researchers in the fields of medicinal chemistry and materials science for the rational design of novel compounds with desired properties. The synergy between theoretical calculations and experimental validation is crucial for advancing our understanding and application of such important heterocyclic compounds.

References

An In-depth Technical Guide to 1,2,4-Triazole Acetic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the isomers of 1,2,4-triazole acetic acid, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents incorporating the 1,2,4-triazole scaffold.

Introduction to 1,2,4-Triazole Acetic Acid Isomers

1,2,4-Triazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The acetic acid derivatives of 1,2,4-triazole, which can exist as two primary positional isomers, 2-(1H-1,2,4-triazol-1-yl)acetic acid and 2-(4H-1,2,4-triazol-4-yl)acetic acid, are of particular interest due to their potential as bioactive molecules and their occurrence as metabolites of widely used triazole-based fungicides.[3] Understanding the distinct chemical and biological characteristics of these isomers is crucial for the rational design of new therapeutic agents.

The 1H-1,2,4-triazole tautomer is generally considered to be more stable than the 4H-tautomer.[4] This inherent stability often influences the regioselectivity of synthetic reactions.

Synthesis and Characterization

The most common route to synthesizing 1,2,4-triazole acetic acid isomers is the alkylation of the parent 1,2,4-triazole with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. This reaction typically yields a mixture of the N1 and N4-substituted isomers, with the 1-substituted isomer being the major product.[5]

General Experimental Protocol for Alkylation of 1,2,4-Triazole

A general procedure for the alkylation of 1,2,4-triazole involves the reaction of the triazole with an equimolar amount of an alkylating agent (e.g., ethyl bromoacetate) in the presence of a base and a suitable solvent.

Materials:

-

1,2,4-Triazole

-

Ethyl bromoacetate

-

Potassium carbonate (or another suitable base like DBU)

-

Acetone (or another suitable solvent like DMF or THF)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for hydrolysis)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Alkylation: To a solution of 1,2,4-triazole in a suitable solvent (e.g., acetone), a base (e.g., potassium carbonate) is added. The mixture is stirred, and the alkylating agent (e.g., ethyl bromoacetate) is added dropwise. The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Extraction: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield a mixture of the ethyl esters of the 1-yl and 4-yl isomers.

-

Separation of Isomers: The separation of the isomeric esters can be achieved by column chromatography on silica gel, exploiting the polarity difference between the 1-substituted and 4-substituted isomers.[6] Alternatively, fractional distillation or crystallization may be employed.

-

Hydrolysis: The separated esters are then hydrolyzed to their corresponding carboxylic acids by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid). Subsequent neutralization and extraction yield the pure 1H-1,2,4-triazol-1-yl-acetic acid and 4H-1,2,4-triazol-4-yl-acetic acid.

Visualization of Synthetic Pathway

Caption: General synthetic route for 1,2,4-triazole acetic acid isomers.

Physicochemical and Spectral Data

Limited direct comparative data for the physicochemical properties of the two isomers is available in the literature. However, based on general principles of N-alkylation of 1,2,4-triazoles, some differences can be anticipated. The 1-substituted isomer is expected to have a lower boiling point and be more soluble in organic solvents, while the 4-substituted isomer is anticipated to have a higher boiling point and greater solubility in aqueous solutions.[7]

Table 1: Physicochemical and Spectral Data of 1,2,4-Triazole Acetic Acid Isomers

| Property | 2-(1H-1,2,4-triazol-1-yl)acetic acid | 2-(4H-1,2,4-triazol-4-yl)acetic acid | Reference(s) |

| Molecular Formula | C₄H₅N₃O₂ | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | 127.10 g/mol | |

| IUPAC Name | 2-(1,2,4-triazol-1-yl)acetic acid | 2-(1,2,4-triazol-4-yl)acetic acid | [8] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Soluble in water | Expected to be soluble in water | [2] |

| ¹H NMR | Data not available for free acid | Data not available | |

| ¹³C NMR | Data not available for free acid | Data not available | |

| IR (KBr, cm⁻¹) | Data not available | Data not available |

Note: Specific experimental data for the unsubstituted isomers is scarce in publicly available literature. The table will be updated as more information becomes available.

Biological Activity

While a vast body of research exists on the biological activities of substituted 1,2,4-triazole derivatives, direct comparative studies on the unsubstituted 1H-1-yl and 4H-4-yl acetic acid isomers are limited. However, toxicological assessments of 1,2,4-triazole acetic acid as a common metabolite of triazole fungicides indicate that it has low acute oral toxicity.[3] It is suggested that the covalent bonding of the triazole nitrogen to a carbon atom significantly reduces its toxicity compared to the parent 1,2,4-triazole.[3]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of various 1H-1,2,4-triazolyl derivatives.[4][9] These compounds often exert their antifungal effects by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] While specific data for the unsubstituted acetic acid isomers is lacking, it is plausible that they may exhibit some level of antimicrobial activity, although likely less potent than more complex, substituted analogues.

Cytotoxicity

Signaling Pathways and Mechanism of Action

The primary established mechanism of action for many antifungal 1,2,4-triazole derivatives is the inhibition of ergosterol biosynthesis. This pathway is critical for maintaining the integrity of fungal cell membranes.

Ergosterol Biosynthesis Inhibition Pathway

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

The nitrogen atoms of the 1,2,4-triazole ring are thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, leading to its inhibition. The specific interactions and binding affinity can be influenced by the substituent at the N1 or N4 position.

Conclusion and Future Directions

The isomers of 1,2,4-triazole acetic acid represent fundamental scaffolds in medicinal chemistry. While the alkylation of 1,2,4-triazole provides a viable route to their synthesis, the regioselectivity of this reaction and the subsequent separation of isomers remain key considerations. There is a clear need for more detailed, direct comparative studies on the physicochemical properties and biological activities of the 2-(1H-1,2,4-triazol-1-yl)acetic acid and 2-(4H-1,2,4-triazol-4-yl)acetic acid isomers. Such research would provide a more complete understanding of their structure-activity relationships and facilitate the development of new, more potent, and selective 1,2,4-triazole-based therapeutic agents. Future work should focus on developing regioselective synthetic methods, conducting comprehensive spectroscopic characterization, and performing head-to-head biological assays to elucidate the distinct pharmacological profiles of these important isomers.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]

- 3. fao.org [fao.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 8. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Secure Verification [radar.ibiss.bg.ac.rs]

- 10. chemmethod.com [chemmethod.com]

- 11. asianpubs.org [asianpubs.org]

Methodological & Application

Synthesis of Novel 1,2,4-Triazole Derivatives from Acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals